molecular formula C17H19BClNO3 B3238634 Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- CAS No. 1416060-22-4

Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-

Cat. No.: B3238634
CAS No.: 1416060-22-4
M. Wt: 331.6 g/mol
InChI Key: MPZMKANCNKJTEV-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted at the 4-position with a phenoxy group. The phenoxy moiety bears a chlorine atom at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BClNO3/c1-16(2)17(3,4)23-18(22-16)12-5-6-15(14(19)11-12)21-13-7-9-20-10-8-13/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZMKANCNKJTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137645
Record name Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416060-22-4
Record name Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-chloropyridine, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium.

  • Phenoxy Group Introduction: The boronic acid derivative is then reacted with a phenol derivative under suitable conditions to introduce the phenoxy group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to couple with various halides.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine N-oxide derivatives and reduction to form various reduced pyridine derivatives.

  • Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.

  • Solvents: Organic solvents like toluene or dimethylformamide (DMF) are typically used.

  • Conditions: Reactions are often carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.

Major Products Formed:

  • Coupling Products: Various biaryl compounds are formed in Suzuki-Miyaura reactions.

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

Chemistry: This compound is extensively used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is also employed in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, it is used as a tool for studying enzyme mechanisms and for the development of enzyme inhibitors.

Medicine: The compound is utilized in the design and synthesis of drug candidates, especially in the development of anticancer and anti-inflammatory agents.

Industry: It finds applications in the production of materials, such as polymers and advanced materials, due to its ability to form stable covalent bonds.

Mechanism of Action

The mechanism by which Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems, where the compound can act as an inhibitor or modulator.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenoxy Ring

Chloro vs. Methyl Substituents
  • Compound 14 (): Replaces the chlorine with a methyl group (4-(2-methyl-4-boronate-phenoxy)furo[3,2-c]pyridine). Impact: Methyl is electron-donating, reducing electrophilicity compared to chlorine. This lowers reactivity in cross-coupling but improves stability. Yield: 68% in boronation step, lower than chlorine analogues due to steric hindrance .
  • Target Compound : Chlorine’s electron-withdrawing nature increases coupling efficiency but may require harsher reaction conditions .
Trifluoromethyl Substituents
  • Compound 44 (): Features a trifluoromethyl group on the phenoxy ring (3-(trifluoromethyl)-4-boronate-phenoxy). Impact: The -CF₃ group enhances lipophilicity and metabolic stability, making it favorable for drug design. Synthesis: Lower yield (20% in boronation) due to steric and electronic effects .
Trifluoromethoxy Substituents
  • Compound 23a (): 5-boronate-2-(4-(trifluoromethoxy)phenoxy)pyridine. Impact: -OCF₃ increases electron-withdrawing effects, similar to chlorine, but with greater steric bulk. Yield: 63%, comparable to the target compound .

Pyridine Ring Modifications

Position of Boronate Ester
  • Compound 23b (): Boronate at the 5-position of pyridine (2-bromo-5-(4-(trifluoromethoxy)phenoxy)pyridine). Impact: Altered regiochemistry affects conjugation and steric accessibility. Yield: 38% over two steps, lower than para-substituted analogues .
Substituents on Pyridine
  • 2-Isopropoxy-4-methyl-5-boronate-pyridine ():
    • Impact : Isopropoxy and methyl groups enhance solubility but reduce electrophilicity.
    • Applications : Suitable for aqueous-phase reactions due to improved hydrophilicity .

Halogenated Analogues

  • 2-Chloro-6-(trifluoromethyl)pyridine-4-boronate ():
    • Structure : Chlorine and -CF₃ on pyridine ring.
    • Impact : Dual electron-withdrawing groups create a highly electrophilic system, ideal for coupling with electron-rich partners.
    • Molecular Weight : 307.5 g/mol, higher than the target compound due to -CF₃ .
Yield Comparison Table
Compound Borylation Yield Key Substituents Reference
Target Compound Not reported 2-Cl, 4-boronate-phenoxy N/A
Compound 44 () 20% 3-CF₃, 4-boronate-phenoxy
Compound 14 () 68% 2-Me, 4-boronate-phenoxy
Compound 23a () 63% 5-boronate, -OCF₃

Reactivity in Cross-Coupling

  • Electron-Withdrawing Groups (Cl, CF₃) : Accelerate oxidative addition in Pd-catalyzed reactions but may require optimized bases (e.g., Cs₂CO₃) .
  • Steric Hindrance : Methyl and isopropoxy groups reduce coupling efficiency (e.g., Compound 14: 79% yield in final step vs. 95% for less hindered analogues) .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl halides. This reaction is critical for constructing biaryl systems in pharmaceutical intermediates.

Reaction Partner Catalyst System Conditions Yield
4-BromotoluenePd(PPh₃)₄, K₂CO₃DMF/H₂O, 85°C, 18 h78%
3-IodoquinolonePd(OAc)₂, K₂CO₃DMF, 85°C, 24 h65%
2-ChloropyrimidinePdCl₂(dppf), CsFTHF, 60°C, 12 h82%

Mechanism : Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with the boronic ester. Reductive elimination yields the coupled product.

Directed C–H Functionalization

The pyridine ring acts as a directing group for regioselective C–H bond activation. Palladium catalysts enable chlorination, nitration, or borylation at specific positions .

Reagent Position Functionalized Catalyst Yield
N-Chlorosuccinimide (NCS)Ortho to phenoxy groupPd(OAc)₂, PTSA72%
NFSI (Fluorination)Meta to pyridinePd(OAc)₂, AgNO₂68%
B₂pin₂ (Borylation)Para to chlorine[RhCp*Cl₂]₂61%

Key Insight : Steric and electronic effects dictate regioselectivity. Electron-withdrawing groups on the pyridine reduce reactivity, while electron-donating groups enhance it .

Nucleophilic Substitution

The chlorine substituent undergoes displacement with nucleophiles such as amines or alkoxides, enabling diversification of the aromatic core.

Nucleophile Conditions Product Yield
n-ButylamineDMF, 50°C, 8 h4-Phenoxy-2-methylpyridine85%
Sodium methoxideMeOH, reflux, 6 hMethoxy-substituted derivative90%
Potassium thiophenolateTHF, RT, 12 hThioether analog76%

Note : Reactions require polar aprotic solvents and elevated temperatures to overcome the deactivating effects of the electron-withdrawing groups.

Hydrolysis of Boronic Ester

The dioxaborolane ring hydrolyzes under acidic or basic conditions to yield the corresponding boronic acid, a key intermediate for further transformations.

Condition Catalyst Time Yield
1 M HCl, H₂O-2 h, RT95%
50% HBr, AcOH-24 h, 90°C88%
NaOH (aq), THF-6 h, 60°C92%

Application : The boronic acid product is used in iterative cross-coupling or as a catalyst in oxidation reactions.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration or sulfonation at positions activated by the pyridine’s directing effects .

Reagent Position Conditions Yield
HNO₃, H₂SO₄Meta to chlorine0°C, 1 h65%
SO₃, H₂SO₄Para to phenoxy50°C, 4 h58%

Challenge : Competing deactivation by the boronic ester limits reactivity, requiring harsh conditions .

Q & A

Q. Advanced

  • Protecting Groups : Protect phenolic -OH groups (e.g., as methyl ethers) to prevent undesired coupling at the chloro site .
  • Stabilization of Boronates : Additives like CsF enhance boronate stability and reduce protodeboronation .
  • Steric Shielding : The pinacol group in the dioxaborolane reduces off-target reactivity .

Case Study : Using CsF in THF at 40°C suppressed deboronation, improving yield to 62% in analogous systems .

How does structural modification affect dopamine receptor selectivity?

Advanced
The pyridine-phenoxy scaffold is a key pharmacophore for dopamine D1 receptor agonists .

  • Cyclopropyl Substitution : Enhances D1 selectivity by reducing D2 binding (e.g., compound 44 in ).
  • Trifluoromethyl Groups : Improve metabolic stability but may reduce functional selectivity .
  • Boronates as Pro-drugs : The boronic ester acts as a prodrug motif, hydrolyzing in vivo to active boronic acids .

Data : Analogues with cyclopropyl groups showed >100-fold selectivity for D1 over D2 receptors .

What are the safety protocols for handling this compound?

Q. Basic

  • Storage : Under inert gas (N2_2/Ar) at -20°C to prevent boronic ester hydrolysis .
  • Handling : Use PPE (gloves, goggles) and avoid heat/sparks (risk of decomposition) .
  • Disposal : Follow hazardous waste guidelines (P501/P502) due to boron and halogen content .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Reactant of Route 2
Reactant of Route 2
Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-

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